1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] is a complex organic compound with significant interest in the field of medicinal chemistry due to its unique structural properties and potential pharmacological applications. This compound is characterized by a spirocyclic structure that integrates a piperidine and a pyrrolo-pyridine moiety, making it a subject of study for its biological activities and synthesis methods.
The compound can be synthesized through various chemical reactions involving starting materials that are readily available in organic chemistry laboratories. Its synthesis often involves multi-step processes that require careful control of reaction conditions to ensure the desired product is obtained in good yield and purity.
1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] belongs to the class of spiro compounds, which are characterized by having two or more rings that share a single atom. In this case, it features a piperidine ring fused with a pyrrolo[2,3-b]pyridine structure, indicating its potential utility in drug design and development.
The synthesis of 1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] typically involves several key steps:
The synthesis requires careful selection of reagents and conditions, such as temperature, solvent choice, and reaction time, to optimize yield and selectivity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular structure of 1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] can be depicted as follows:
The molecular formula for this compound is , with a molecular weight of approximately 284.37 g/mol. The structural representation can be visualized using molecular modeling software or drawn using chemical drawing tools.
The compound can participate in various chemical reactions typical for nitrogen-containing heterocycles:
Understanding these reactions is crucial for exploring the compound's reactivity profile and potential modifications for enhancing biological activity.
The mechanism of action for 1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] in biological systems is likely related to its interaction with specific receptors or enzymes:
Quantitative data from biological assays will provide insights into its efficacy as a therapeutic agent.
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide additional information on thermal stability.
1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] has potential applications in:
Spirocyclic architectures represent a cornerstone of modern medicinal chemistry due to their inherent three-dimensionality and structural rigidity, which enable precise interactions with biological targets. Among these, spiro[piperidine-pyrrolopyridine] frameworks have emerged as privileged scaffolds in central nervous system (CNS) therapeutics and targeted protein modulation. The fusion of piperidine’s bioavailability with pyrrolopyridine’s diverse recognition properties creates a hybrid system capable of addressing complex therapeutic targets. Particularly, benzyl-substituted derivatives introduce strategic vectors for functionalization and bioavailability enhancement, positioning them as critical tools in contemporary drug discovery paradigms [5].
The synthetic exploration of 1-benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] (CAS: 845552-76-3) originated from efforts to develop selective muscarinic acetylcholine receptor (mAChR) agonists. Key innovations emerged through studies by Uruno et al. (2017), who developed a chromatography-free synthetic route for this scaffold on a multi-hundred-gram scale. Their methodology pivoted on an N,N-dimethylcarbamoylation strategy at N(1) of the 7-azaindoline system, a critical advancement enabling large-scale production of this complex spirocycle. This practical synthesis overcame previous limitations in scaffold accessibility, accelerating pharmacological investigations [5].
A significant mechanistic breakthrough followed when researchers discovered an unexpected intermolecular migration of the N,N-dimethylcarbamoyl group* from N(7) to N(1)* during the synthesis. Detailed experimental and computational studies (Uruno et al., 2013) revealed this migration proceeds through a thermodynamically controlled, reversible mechanism rather than a direct intramolecular transfer. This rearrangement was shown to be highly solvent-dependent, occurring efficiently in polar aprotic solvents like DMF but suppressed in chlorinated solvents. The mechanistic elucidation provided deeper insights into the reactivity of azaindoline systems and guided optimized synthetic protocols for generating the desired N(1)-carbamoylated isomer—the crucial precursor to 1-benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] [5].
Property | Value/Identifier |
---|---|
CAS Registry Number | 845552-76-3 |
Molecular Formula | C₁₈H₂₁N₃ |
Molecular Weight | 279.38 g/mol |
IUPAC Name | 1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] |
Storage Conditions | 2-8°C, protected from light (sealed container) |
Purity Specification | ≥97% (HPLC) |
SMILES | c1ccc(CN2CCC3(CC2)CNc2ncccc23)cc1 |
InChIKey | WUKQCHHGBKIQOY-UHFFFAOYSA-N (Derived from structure) |
Hazard Statements (GHS) | H302 (Harmful if swallowed), H317 (May cause allergic skin reaction) |
Structurally, this compound features a spiro junction at the piperidine C4 atom, connecting two nitrogen-containing heterocycles: the piperidine ring and the 1',2'-dihydropyrrolo[2,3-b]pyridine (7-azaindoline) system. The benzyl group attached to the piperidine nitrogen provides both steric bulk and lipophilicity, significantly influencing the molecule's physicochemical profile and its ability to penetrate biological membranes. The scaffold’s defined three-dimensional character offers vectorial diversity for functional group attachment in multiple spatial directions, a key advantage over planar heteroaromatics for achieving selective target engagement [3] [5] [6].
The 1-benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] scaffold exhibits compelling molecular properties for next-generation therapeutic modalities, particularly targeted protein degradation (TPD) via proteolysis-targeting chimeras (PROTACs) and molecular glues. Its sp3-rich character (Fsp3 = 0.72) and balanced lipophilicity (calculated LogP ~2.8) align with optimal permeability requirements for degraders, which often require engagement with both target proteins and E3 ubiquitin ligase complexes. The benzyl substituent serves as a versatile attachment point for linker conjugation in PROTAC design, while the spirocyclic core provides conformational rigidity that minimizes entropic penalties upon target binding [5].
The scaffold’s differential basicity at its two nitrogen atoms offers strategic opportunities for rational design. The piperidine nitrogen (pKa ~10) can be functionalized to modulate cellular permeability and solubility, while the pyrrolopyridine nitrogen (pKa ~3.5) contributes to hydrogen-bonding interactions critical for protein binding. Computational models indicate the spiro arrangement positions these pharmacophoric elements with precise spatial orientation, enabling high-affinity interactions with challenging targets like epigenetic readers and kinases. This vectorial control is paramount in TPD, where bifunctional molecules must simultaneously recruit target proteins and E3 ligase complexes [5].
Structural Feature | 1-Benzyl Derivative (This Compound) | Unsubstituted Spiro Core | N-Carbamoyl Protected Analog |
---|---|---|---|
Molecular Weight (g/mol) | 279.38 | 189.25 (C₁₁H₁₅N₃) | 322.42 (C₂₀H₂₂N₄O) |
Rotatable Bond Count | 3 | 0 | 4 |
3D Character (Fsp³) | 0.72 | 0.78 | 0.68 |
Calculated LogP | ~2.8 | ~1.1 | ~2.5 |
H-Bond Acceptors | 3 | 3 | 4 |
H-Bond Donors | 1 (NH) | 1 (NH) | 0 |
Synthetic Versatility | High (benzyl group functionalization) | Low | Moderate (carbamate stability) |
Reported Applications | PROTAC linker, mAChR agonist precursor | Building block | Synthetic intermediate |
In PROTAC design, the benzyl group’s ortho-, meta-, and para-positions allow systematic linker length and composition optimization to fine-tune ternary complex formation efficiency. Early-stage research indicates derivatization at the para-position maintains favorable physicochemical properties while enabling conjugation to E3 ligase ligands like thalidomide or VHL inhibitors. The scaffold’s rigidity minimizes hydrophobic collapse and improves cellular selectivity—a limitation observed in more flexible degrader scaffolds. Emerging evidence suggests the dihydropyrrolopyridine moiety may engage novel protein interfaces beyond traditional "druggable" pockets, expanding the targetable proteome for degradation [5].
CAS No.: 112484-85-2
CAS No.: 10606-14-1